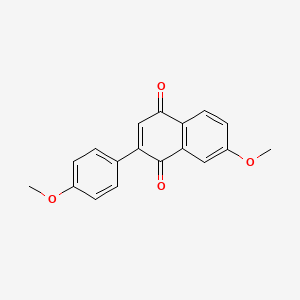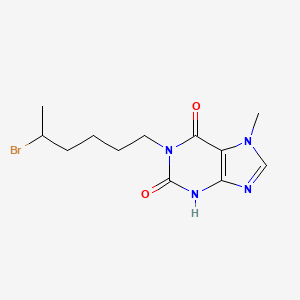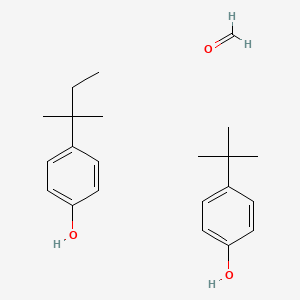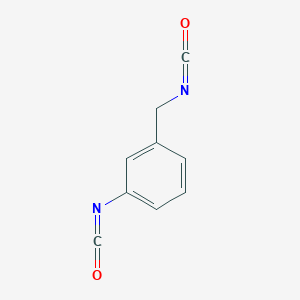
1-Isocyanato-3-(isocyanatomethyl)benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Isocyanato-3-(isocyanatomethyl)benzene is an organic compound with the molecular formula C9H6N2O2. It is a derivative of benzene, featuring two isocyanate functional groups attached to the benzene ring. This compound is known for its reactivity and is used in various industrial and research applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-Isocyanato-3-(isocyanatomethyl)benzene can be synthesized through the reaction of 1,3-diaminobenzene with phosgene. The reaction typically occurs in an inert solvent such as toluene or dichloromethane, under controlled temperature conditions to prevent decomposition .
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale phosgenation processes. Safety measures are crucial due to the toxic nature of phosgene. The final product is purified through distillation or recrystallization to achieve the desired purity .
Análisis De Reacciones Químicas
Types of Reactions: 1-Isocyanato-3-(isocyanatomethyl)benzene undergoes various chemical reactions, including:
Substitution Reactions: The isocyanate groups can react with nucleophiles such as amines and alcohols to form ureas and urethanes, respectively.
Addition Reactions: It can participate in addition reactions with compounds containing active hydrogen atoms, such as water and alcohols, leading to the formation of carbamic acids and their derivatives.
Common Reagents and Conditions:
Amines: React with isocyanates to form ureas under mild conditions.
Alcohols: React with isocyanates to form urethanes, often requiring catalysts to enhance the reaction rate.
Major Products Formed:
Ureas: Formed from the reaction with amines.
Urethanes: Formed from the reaction with alcohols.
Aplicaciones Científicas De Investigación
1-Isocyanato-3-(isocyanatomethyl)benzene is utilized in various scientific research fields:
Mecanismo De Acción
The reactivity of 1-Isocyanato-3-(isocyanatomethyl)benzene is primarily due to its isocyanate groups. These groups can form covalent bonds with nucleophiles, leading to the formation of stable products. The compound’s mechanism of action involves the formation of intermediates such as carbamic acids, which further react to yield the final products .
Comparación Con Compuestos Similares
1-Isocyanato-3-methylbenzene: Similar structure but with only one isocyanate group.
1-Isocyanato-4-methylbenzene: Another isomer with the isocyanate group in the para position.
1-Isocyanato-3-(trifluoromethyl)benzene: Contains a trifluoromethyl group, which alters its reactivity and applications.
Uniqueness: 1-Isocyanato-3-(isocyanatomethyl)benzene is unique due to the presence of two isocyanate groups, which enhances its reactivity and makes it suitable for a wider range of applications compared to its mono-isocyanate counterparts.
Propiedades
Número CAS |
66920-28-3 |
|---|---|
Fórmula molecular |
C9H6N2O2 |
Peso molecular |
174.16 g/mol |
Nombre IUPAC |
1-isocyanato-3-(isocyanatomethyl)benzene |
InChI |
InChI=1S/C9H6N2O2/c12-6-10-5-8-2-1-3-9(4-8)11-7-13/h1-4H,5H2 |
Clave InChI |
COYYDVBSEGGVAT-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC(=C1)N=C=O)CN=C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Ethyl [(1-nitronaphthalen-2-yl)sulfanyl]acetate](/img/structure/B14470421.png)
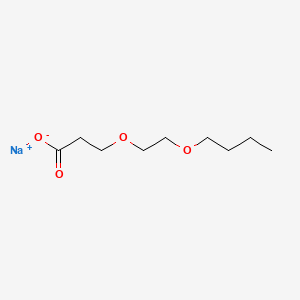
![(2E)-2-{[4-(Dimethylamino)phenyl]imino}-1-(4-ethoxyphenyl)ethan-1-one](/img/structure/B14470439.png)
![Benzamide, N,N'-[(9,10-dihydro-9,10-dioxo-1,5-anthracenediyl)bis[imino(9,10-dihydro-9,10-dioxo-1,4-anthracenediyl)]]bis-](/img/structure/B14470447.png)
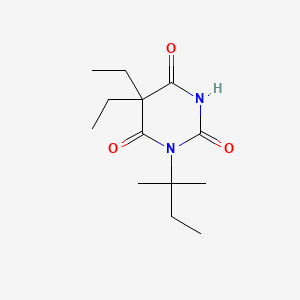
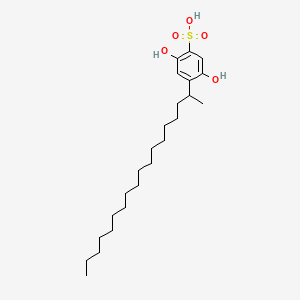
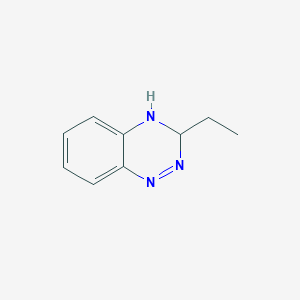
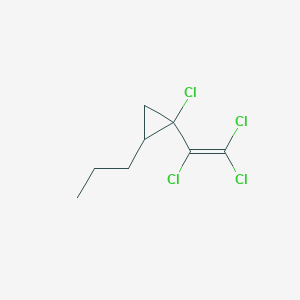
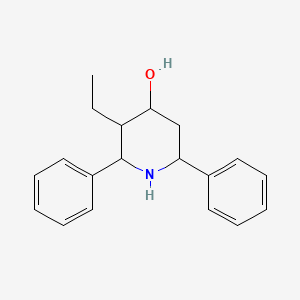
![2,2'-[Methylenebis(oxy)]bis(4-nitroaniline)](/img/structure/B14470476.png)
oxo-lambda~5~-phosphane](/img/structure/B14470487.png)
